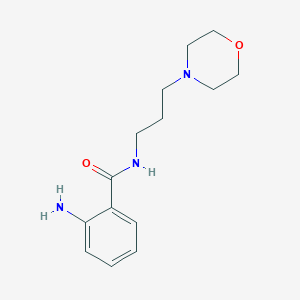

2-amino-N-(3-morpholin-4-ylpropyl)benzamide

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-morpholin-4-ylpropyl)benzamide typically involves the reaction of 2-aminobenzamide with 3-chloropropylmorpholine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

2-amino-N-(3-morpholin-4-ylpropyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and morpholine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide moiety.

Reduction: Reduced forms of the benzamide and morpholine groups.

Substitution: Substituted benzamide derivatives.

科学的研究の応用

2-amino-N-(3-morpholin-4-ylpropyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research and drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-amino-N-(3-morpholin-4-ylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

類似化合物との比較

Similar Compounds

- 2-amino-N-(3-piperidin-4-ylpropyl)benzamide

- 2-amino-N-(3-pyrrolidin-4-ylpropyl)benzamide

- 2-amino-N-(3-piperazin-4-ylpropyl)benzamide

Uniqueness

2-amino-N-(3-morpholin-4-ylpropyl)benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable reagent in various research applications .

生物活性

2-amino-N-(3-morpholin-4-ylpropyl)benzamide, also known as SC-293738, is a small organic compound with significant potential in biological research and therapeutic applications. Its structure includes an amine group, a morpholine ring, and a benzamide backbone, which contribute to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C14H21N3O2

- Molecular Weight : 263.34 g/mol

- Structural Features :

- Amine group

- Morpholine ring

- Benzamide structure

Research indicates that this compound interacts with several key signaling pathways:

- Phosphatidylinositol 3-Kinase (PI3K) Pathway : This pathway is crucial for cellular processes such as growth and survival. The compound has been shown to influence the phosphorylation status of proteins involved in this pathway, including SRC, which is vital for cell proliferation and survival.

- Mitogen-Activated Protein Kinases (MAPK) : Involvement in MAPK signaling suggests potential effects on cellular differentiation and stress responses.

- Rho Family GTPases : The compound modulates the activity of these GTPases, which are essential for cytoskeletal dynamics and cell signaling.

Biological Activities

The biological activities of this compound include:

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by modulating key signaling pathways involved in tumor progression. For instance, its interaction with Bcl-3 has been linked to reduced metastasis in breast cancer models .

- MicroRNA Inhibition : Similar compounds have been developed as inhibitors of oncogenic microRNAs, such as miR-21, indicating a potential avenue for cancer therapy .

Case Studies and Research Findings

Potential Applications

The unique pharmacological properties of this compound position it as a candidate for various therapeutic applications:

- Cancer Therapy : Due to its ability to modulate critical signaling pathways associated with tumor growth and metastasis.

- Neurodegenerative Disorders : Given its influence on cellular signaling, further research could explore its effects on neuroinflammation and related conditions.

- Targeted Drug Development : The compound's interaction with specific proteins makes it a candidate for developing targeted therapies against various diseases.

特性

IUPAC Name |

2-amino-N-(3-morpholin-4-ylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMWTQOZWOIFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367966 | |

| Record name | 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13666-71-2 | |

| Record name | 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。